molecular formula C14H11N3O2 B14255537 7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 166530-85-4

7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14255537
CAS No.: 166530-85-4
M. Wt: 253.26 g/mol
InChI Key: FOENGABAEHHDCZ-UHFFFAOYSA-N
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Description

7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a methyl group at the 7th position and a phenyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method involves heating a mixture of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide or sulfone.

    Substitution: Substitution reactions at the phenyl group or the pyrimidine ring.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Introduction of benzylamine moieties.

Scientific Research Applications

7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a PI3K and protein tyrosine kinase inhibitor sets it apart from other similar compounds.

Properties

CAS No.

166530-85-4

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

7-methyl-5-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H11N3O2/c1-8-7-10(9-5-3-2-4-6-9)11-12(15-8)16-14(19)17-13(11)18/h2-7H,1H3,(H2,15,16,17,18,19)

InChI Key

FOENGABAEHHDCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)NC(=O)NC2=O)C3=CC=CC=C3

Origin of Product

United States

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